molecular formula C23H24FN3O4 B11058247 4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide

4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide

Cat. No.: B11058247
M. Wt: 425.5 g/mol
InChI Key: MMTKGAALSFWMMD-UHFFFAOYSA-N
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Description

4-FLUORO-N~1~-{1-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE is a complex organic compound that features a fluorine atom, a methoxyphenyl group, and a piperidylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-{1-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE can be achieved through a multi-step process involving several key reactions. One common method involves the use of reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium borohydride (NaBH4) or iodine (I2) in methanol (MeOH) under neutral conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-{1-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-FLUORO-N~1~-{1-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-{1-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N~1~-{1-[1-(3-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

4-fluoro-N-[1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzamide

InChI

InChI=1S/C23H24FN3O4/c1-31-19-4-2-3-18(13-19)27-21(28)14-20(23(27)30)26-11-9-17(10-12-26)25-22(29)15-5-7-16(24)8-6-15/h2-8,13,17,20H,9-12,14H2,1H3,(H,25,29)

InChI Key

MMTKGAALSFWMMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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